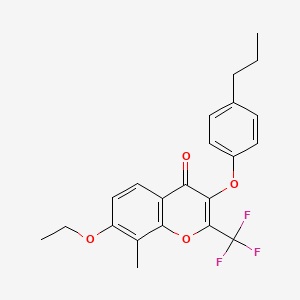

7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic 4H-chromen-4-one core. Key structural features include:

- 8-Methyl group: A compact substituent that minimizes steric hindrance while contributing to hydrophobic interactions.

- 3-(4-Propylphenoxy) moiety: A phenyl ether with a propyl chain, favoring hydrophobic interactions in binding pockets.

- 2-Trifluoromethyl group: A common pharmacophore known to improve metabolic stability and binding affinity through electronegativity and lipophilicity .

Properties

IUPAC Name |

7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3O4/c1-4-6-14-7-9-15(10-8-14)28-20-18(26)16-11-12-17(27-5-2)13(3)19(16)29-21(20)22(23,24)25/h7-12H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCNJFPSUXUPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Substitution reactions often require strong nucleophiles or electrophiles, depending on the specific substitution pattern desired.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes to the chromen-4-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: In the field of medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the manufacture of various products, including pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 7 and 8

Compound A : 7-Hydroxy-8-(4-morpholinylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one ()

- Molecular Weight : 463.45 g/mol.

- Differences :

- Position 7: Hydroxyl group (polar, prone to glucuronidation).

- Position 8: Morpholinylmethyl group (introduces a tertiary amine, enabling hydrogen bonding).

- The morpholine ring may enhance solubility in aqueous environments .

Compound B : 8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one ()

- Molecular Weight : 505.57 g/mol.

- Differences: Position 7: Hydroxyl group. Position 8: Diisobutylaminomethyl group (bulky, basic nitrogen).

- Impact : Increased steric hindrance and basicity may alter binding kinetics. The higher molecular weight could affect pharmacokinetics .

Compound C : 7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one ()

- Molecular Weight : 336.30 g/mol.

- Differences: Position 7: Methoxy group (smaller than ethoxy). Position 3: Phenyl instead of 4-propylphenoxy.

Variations in the 3-Substituent

Compound D : 3-(2-Ethoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one ()

- Molecular Weight : 478.46 g/mol.

- Differences: Position 3: 2-Ethoxyphenoxy (less lipophilic than 4-propylphenoxy). Position 8: Piperazinylmethyl group (basic, capable of ionic interactions).

- Impact: The ethoxyphenoxy group may reduce hydrophobic interactions compared to the target compound’s 4-propylphenoxy. Piperazine enhances solubility but introduces pH-dependent ionization .

Compound E : LZ-205 (5-Hydroxy-8-methoxy-7-(4-pyrrolidin-1-yl-butoxy)-2-(4-trifluoromethylphenyl)-4H-chromen-4-one) ()

- Key Features: Position 7: Pyrrolidinylbutoxy chain (enhances water solubility). Position 2: 4-Trifluoromethylphenyl instead of trifluoromethyl directly on the chromenone core.

- Impact: The extended alkyl chain at position 7 improves solubility, making LZ-205 a candidate for intravenous administration. However, the altered 2-substituent may affect target specificity .

Structural and Physicochemical Data Table

Key Research Findings

Trifluoromethyl Group : Universally enhances metabolic stability across analogs .

Position 7 Substituents : Ethoxy/methoxy groups balance lipophilicity and stability, while hydroxyl groups improve polarity at the cost of faster metabolism.

Position 8 Modifications : Bulky groups (e.g., morpholinylmethyl) introduce hydrogen-bonding capabilities but may reduce bioavailability.

3-Substituent Diversity: 4-Propylphenoxy optimizes hydrophobic interactions, whereas phenyl or ethoxyphenoxy groups offer tunable solubility .

Biological Activity

7-Ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic compound belonging to the chromenone class, has garnered attention due to its potential biological activities. This article compiles diverse research findings on its biological effects, including its mechanisms of action, therapeutic potentials, and safety profiles.

Chemical Structure and Properties

The compound features a chromenone backbone with several substituents that enhance its biological activity. The presence of a trifluoromethyl group is particularly notable, as it often contributes to increased metabolic stability and enhanced membrane permeability.

1. Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The trifluoromethyl group enhances electron-withdrawing capabilities, which can stabilize free radicals and reduce oxidative stress. In vitro studies have shown that derivatives of chromenones can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

2. Anti-inflammatory Effects

Similar compounds have demonstrated inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For instance, in studies involving related chromenone derivatives, moderate inhibition against COX-2 and LOX-15 was observed, indicating potential anti-inflammatory applications . These findings suggest that this compound could be explored for its anti-inflammatory properties.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that compounds within this chemical class may exhibit cytotoxic effects against various cancer cell lines. For example, docking studies have shown promising interactions with enzymes involved in cancer progression, leading to the hypothesis that these compounds might serve as lead candidates for anticancer drug development . Specific cytotoxicity assays against breast cancer cell lines (e.g., MCF-7) revealed significant inhibitory effects .

Case Study 1: Inhibition of Cholinesterases

A study evaluated the activity of related chromenone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain substitutions on the phenyl ring could enhance inhibitory activity, with IC50 values demonstrating effective inhibition at micromolar concentrations. This suggests potential for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 2: Antioxidant Mechanisms

In another study focusing on antioxidant capabilities, the compound's ability to reduce lipid peroxidation was assessed using various in vitro models. The results showed that the presence of the trifluoromethyl group significantly improved the antioxidant capacity compared to non-fluorinated analogs. This highlights the importance of structural modifications in enhancing biological activity .

Safety Profile

According to safety data sheets, this compound is classified as a skin and eye irritant. Prolonged exposure may lead to respiratory irritation. Therefore, handling precautions are necessary when conducting research involving this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.